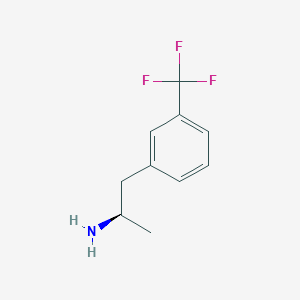

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Description

Properties

IUPAC Name |

(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHFBKZUPLWBD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862774 | |

| Record name | (S)-Norfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37577-22-3, 19036-73-8 | |

| Record name | Norfenfluramine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Norfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFENFLURAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG984O60W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Introduction

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, also known as (R)-norfenfluramine, is a chiral amine of significant interest in medicinal chemistry and drug development. It is the major active metabolite of the anorectic agent fenfluramine and has been studied for its own pharmacological properties.[1] The stereochemistry at the C2 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation for research and potential therapeutic applications.

This guide provides a comprehensive overview of a robust and well-established method for the synthesis of this compound: asymmetric reductive amination of 3-(trifluoromethyl)phenylacetone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. This method offers excellent stereocontrol and is amenable to scale-up, making it a practical choice for laboratory and industrial settings.

Synthetic Strategy: A Two-Step Approach to Enantiopurity

The chosen synthetic pathway involves two key transformations:

-

Diastereoselective Reductive Amination: The prochiral starting material, 3-(trifluoromethyl)phenylacetone, is reacted with the chiral amine (S)-(-)-α-methylbenzylamine. This reaction forms an intermediate imine which is then reduced in situ. The stereochemistry of the chiral auxiliary directs the hydride attack, leading to the preferential formation of one of the two possible diastereomers of the N-substituted amine.

-

Hydrogenolysis of the Chiral Auxiliary: The chiral auxiliary is subsequently removed by catalytic hydrogenolysis, yielding the desired this compound with high enantiomeric purity.

This strategy is advantageous as it utilizes a readily available and relatively inexpensive chiral auxiliary to induce the desired stereochemistry in the final product.

Reaction Mechanism: The Role of the Chiral Auxiliary

The core of this enantioselective synthesis lies in the diastereoselective reductive amination step. The mechanism can be understood as follows:

-

Imine Formation: The ketone, 3-(trifluoromethyl)phenylacetone, reacts with (S)-(-)-α-methylbenzylamine in a condensation reaction to form a chiral imine intermediate. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) isopropoxide, which activates the ketone towards nucleophilic attack by the amine. The formation of the imine is a reversible process, and removal of water can drive the equilibrium towards the product.

-

Diastereoselective Reduction: The C=N double bond of the chiral imine is then reduced. The chiral center on the α-methylbenzylamine group sterically hinders one face of the imine. Consequently, the reducing agent, typically a hydride source like sodium borohydride or catalytic hydrogenation, preferentially attacks from the less hindered face. This directed attack leads to the formation of one diastereomer in excess.

-

Auxiliary Cleavage: The final step is the removal of the chiral auxiliary via hydrogenolysis. A palladium on carbon (Pd/C) catalyst is commonly used for this purpose. The benzylic C-N bond is cleaved under hydrogen pressure, releasing the desired (R)-amine and toluene as a byproduct.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Notes |

| 3-(Trifluoromethyl)phenylacetone | 202.17 | 1.204 | 21906-39-8 | Starting material.[2] |

| (S)-(-)-α-Methylbenzylamine | 121.18 | 0.940 | 2627-86-3 | Chiral auxiliary. |

| Titanium(IV) isopropoxide | 284.22 | 0.96 | 546-68-9 | Lewis acid catalyst. |

| Sodium borohydride (NaBH₄) | 37.83 | 1.07 | 16940-66-2 | Reducing agent.[3][4] |

| Palladium on carbon (10% Pd/C) | - | - | 7440-05-3 | Hydrogenolysis catalyst. |

| Methanol (MeOH) | 32.04 | 0.792 | 67-56-1 | Solvent. |

| Diethyl ether (Et₂O) | 74.12 | 0.713 | 60-29-7 | Extraction solvent. |

| Hydrochloric acid (HCl) | 36.46 | - | 7647-01-0 | For salt formation. |

| Sodium hydroxide (NaOH) | 40.00 | - | 1310-73-2 | For work-up. |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | 7487-88-9 | Drying agent. |

| Hydrogen gas (H₂) | 2.02 | - | 1333-74-0 | For hydrogenolysis. |

Step 1: Diastereoselective Reductive Amination

-

To a solution of 3-(trifluoromethyl)phenylacetone (1.0 eq) in anhydrous methanol, add (S)-(-)-α-methylbenzylamine (1.1 eq).

-

Under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 2-4 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Filter the mixture to remove titanium salts and wash the solid with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diastereomeric mixture of N-(α-phenethyl)phenylisopropylamines. This mixture can be used in the next step without further purification.

Step 2: Hydrogenolysis of the Chiral Auxiliary

-

Dissolve the crude diastereomeric amine mixture from the previous step in methanol.

-

Carefully add 10% palladium on carbon (approximately 5-10 mol %).

-

Transfer the mixture to a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to give the crude this compound.

-

The crude product can be purified by vacuum distillation or by formation of a salt (e.g., the hydrochloride salt) followed by recrystallization to yield the final product with high enantiomeric purity.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for the trifluoromethyl carbon, the aromatic carbons, and the aliphatic carbons of the propane chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (203.20 g/mol ).[5] |

| Chiral HPLC/GC | Separation of the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the final product. |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

3-(Trifluoromethyl)phenylacetone: Causes skin and serious eye irritation.[6] Wear protective gloves and eye protection.[6]

-

Sodium borohydride: Flammable solid that reacts violently with water to release flammable gases. It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle under an inert gas and protect from moisture. Wear appropriate personal protective equipment, including gloves, eye protection, and a flame-retardant lab coat.[7]

-

Titanium(IV) isopropoxide: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

-

Palladium on carbon: Flammable solid. Handle with care to avoid ignition.

-

Hydrogen gas: Extremely flammable gas. Use in a well-ventilated area away from ignition sources and with appropriate safety equipment for handling pressurized gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).[4][7][8]

Conclusion

The asymmetric reductive amination of 3-(trifluoromethyl)phenylacetone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary provides an effective and reliable method for the synthesis of this compound. This guide has outlined the synthetic strategy, mechanistic underpinnings, a detailed experimental protocol, and essential safety considerations. By following this procedure, researchers and drug development professionals can confidently prepare this valuable chiral building block for further investigation and application.

References

- ESPI Metals. Sodium Borohydride.

- OSU Chemistry. Sodium Borohydride SOP.

- Aldrich.

- Safe Handling and Storage of Sodium Borohydride (NaBH4) for Industrial Use. (2026).

- TCI Chemicals. 3-(Trifluoromethyl)

- University of California, Santa Barbara.

- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetone 97%.

- Fisher Scientific UK. 3-(Trifluoromethyl)phenylacetone SDS.

- TCI EUROPE N.V. 3-(Trifluoromethyl)phenylacetone.

- An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary. Chemistry. (2025).

- Blaser, H. U., & Federsel, H. J. (Eds.). (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

- SynQuest Laboratories. 3-(Trifluoromethyl)phenylacetone.

- Pritz, B., & Pätzel, M. (2018). Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 14, 1845-1856.

- Jolit, A., & Togni, A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. CHIMIA International Journal for Chemistry, 72(11), 768-774.

- Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. (2023).

- Wikipedia.

- Wikipedia. Chiral resolution.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.

- Benchchem. Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

- Science Learning Center. Resolution of a Racemic Mixture.

- Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659-6666.

- Wikipedia. Norfenfluramine.

- Master Organic Chemistry.

- National Institute of Standards and Technology. Norfenfluramine - NIST Chemistry WebBook.

- PubChem. (R)-Norfenfluramine hydrochloride.

- SRIRAMCHEM. R-Norfenfluramine.

- Huang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(12), 4857-4882.

- Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025.

- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

- Li, C., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118.

- Nichols, D. E. (1976). U.S. Patent No. 4,000,197. Washington, DC: U.S.

- Hoveyda, A. H., & Torker, S. (2020). Regio- and Enantioselective Synthesis of Trifluoromethyl-Substituted Homoallylic α-Tertiary NH2 -Amines by Reactions Facilitated by a Threonine-Based Boron-Containing Catalyst.

- Soloshonok, V. A., & Kirii, G. G. (2003). Thermal 1,3-proton shift reaction and its application for operationally convenient and improved synthesis of α-(trifluoromethyl)benzylamine. Tetrahedron Letters, 44(43), 7973-7976.

- Smith, A. D., & Johnston, E. (2015). Isothiourea-mediated asymmetric Michael-lactonisation of trifluoromethylenones: a synthetic and mechanistic study. Chemical Science, 6(12), 7113-7122.

- Szilagyi, Z., et al. (2023). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. Molecules, 28(18), 6699.

- Imperial College London. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)

- ResearchGate. 13 C-nMr spectra of the precursor MDnP and the monomer MDaP.

- ResearchGate.

Sources

- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 2. CAS 21906-39-8 | 2817-3-65 | MDL MFCD00000397 | 3-(Trifluoromethyl)phenylacetone | SynQuest Laboratories [synquestlabs.com]

- 3. Sodium Borohydride - ESPI Metals [espimetals.com]

- 4. chemistry.osu.edu [chemistry.osu.edu]

- 5. Norfenfluramine [webbook.nist.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. nbinno.com [nbinno.com]

Physicochemical properties of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

The following technical guide details the physicochemical properties, analytical characterization, and biological relevance of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, scientifically known as (R)-(-)-Norfenfluramine .

Technical Guide for Research & Development[1]

Executive Summary

This compound , commonly referred to as (R)-Norfenfluramine , is the levorotatory enantiomer of the active metabolite of the anorectic drug Fenfluramine.[1] While the (S)-(+)-enantiomer (Dexnorfenfluramine) is pharmacologically more potent as a serotonin releaser, the (R)-enantiomer retains significant biological activity, particularly regarding 5-HT2B receptor agonism , which is the primary driver of drug-induced valvular heart disease (VHD).[1]

This guide provides a comprehensive physicochemical profile to support analytical method development, toxicological assessment, and receptor binding studies.[1]

Chemical Identity & Stereochemistry[1][2]

The compound belongs to the amphetamine class, distinguished by a trifluoromethyl (-CF3) group at the meta position of the phenyl ring.

| Parameter | Technical Detail |

| IUPAC Name | (2R)-1-[3-(Trifluoromethyl)phenyl]propan-2-amine |

| Common Name | (R)-Norfenfluramine; Levonorfenfluramine |

| CAS Number (Free Base) | 1886-26-6 (Racemic generic); Specific (R)-isomer often referenced under 41538-52-7 (HCl salt) |

| Molecular Formula | C₁₀H₁₂F₃N |

| Molecular Weight | 203.21 g/mol (Free Base); 239.67 g/mol (HCl Salt) |

| Chirality | (R)-Configuration ; Levorotatory (-) |

| Optical Rotation |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center and the electron-withdrawing trifluoromethyl group which influences lipophilicity and metabolic stability.

Figure 1: Structural attributes of (R)-Norfenfluramine influencing pharmacokinetics and receptor binding.[1]

Physicochemical Specifications

Thermodynamic & Solubility Parameters

Understanding the solubility profile is critical for formulation and bioassay preparation. The hydrochloride salt is the standard form for aqueous handling.

| Property | Value | Context/Implication |

| Physical State | White crystalline solid (HCl salt) | Hygroscopic; store desiccated at -20°C. |

| Melting Point | 160–166 °C (HCl salt) | Sharp melting range indicates high purity potential.[1] |

| pKa (Basic) | 9.77 ± 0.10 (Predicted) | Predominantly protonated (cationic) at physiological pH (7.4), aiding solubility but limiting passive diffusion compared to free base.[1] |

| LogP (Octanol/Water) | ~2.5 – 2.8 | Highly lipophilic due to the -CF3 group; readily crosses the Blood-Brain Barrier (BBB). |

| Solubility (Water) | >10 mg/mL (HCl salt) | Highly soluble; suitable for saline/PBS stock solutions. |

| Solubility (Organic) | Soluble in Methanol, DMSO, DCM | Free base extraction requires alkaline pH adjustment (> pH 12) followed by organic solvent extraction.[1] |

Stability Profile

-

Thermal Stability: Stable under normal laboratory conditions. The -CF3 bond is metabolically robust but the amine is susceptible to oxidation if stored as a free base.

-

Solution Stability: Aqueous solutions of the HCl salt are stable for >24 hours at 4°C. Long-term storage requires freezing (-20°C) to prevent hydrolysis or degradation.

Analytical Characterization Protocols

For researchers validating the presence of the (R)-enantiomer specifically, chiral separation is mandatory as standard C18 columns cannot distinguish it from the more potent (S)-isomer.

Chiral HPLC Method (Protocol)

Objective: Quantify (R)-Norfenfluramine in the presence of (S)-Norfenfluramine.

-

Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 210 nm or 260 nm (aromatic absorption).[1]

-

Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on polysaccharide-based chiral columns, but this must be confirmed with pure standards.

Spectral Identification (NMR & MS)

-

¹H NMR (400 MHz, CDCl₃, Free Base):

-

Mass Spectrometry (ESI+):

-

Parent Ion: [M+H]⁺ = 204.1 m/z.

-

Major Fragment: m/z 159 (Tropylium ion derivative with CF3), characteristic of the loss of the ethylamine/isopropylamine chain.

-

Biological Implications & Mechanism

While (R)-Norfenfluramine is often considered the "inactive" isomer regarding appetite suppression (which is driven by 5-HT2C agonism of the S-isomer), it is toxicologically active .[1]

The 5-HT2B Valvulopathy Pathway

Both enantiomers of Norfenfluramine show high affinity for the 5-HT2B receptor .[2] Activation of this receptor on cardiac valvular interstitial cells leads to mitogenesis (proliferation) and glycosaminoglycan deposition, causing valve fibrosis.[1]

-

Affinity (Ki): ~10–50 nM (High Affinity).[3]

-

Efficacy: Full Agonist.

-

Clinical Relevance: The presence of (R)-Norfenfluramine in racemic formulations contributes significantly to the cardiotoxic burden without contributing proportionately to the therapeutic anorectic effect.

Figure 2: Metabolic pathway and receptor activation leading to valvulopathy.[1] Note that both enantiomers activate the 5-HT2B receptor.[1][4]

Handling & Safety

-

Hazard Class: Toxic by ingestion; Irritant.

-

Controlled Substance Status: Norfenfluramine is a Schedule I controlled substance in many jurisdictions (e.g., USA) due to its structural relation to amphetamines and fenfluramine.[1]

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are required when handling the powder form.[1]

References

-

PubChem. (2025).[1][5][6] (R)-Norfenfluramine hydrochloride.[1] National Library of Medicine. Available at: [Link][1]

-

Rothman, R. B., et al. (2000).[1] Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine. Circulation. Available at: [Link][1]

-

Fitzgerald, L. W., et al. (2000).[1] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology. Available at: [Link]

-

FDA. (2020). NDA 212102 Pharmacology Review: Fenfluramine.[1][7] Available at: [Link][1]

Sources

- 1. CAS 673-18-7: Norfenfluramine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 5. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane mechanism of action.

This technical guide provides an in-depth analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically known as (R)-Norfenfluramine . While historically overshadowed by its enantiomer (S)-norfenfluramine (the active metabolite of Dexfenfluramine), the (R)-enantiomer is a critical component of the racemic pharmacological profile and contributes significantly to the compound's cumulative receptor kinetics and toxicity profile.

Compound: this compound Stereochemistry: (R)-(-)-enantiomer Class: Amphetamine derivative; Serotonergic agonist; Active metabolite.[1]

Executive Technical Summary

(R)-Norfenfluramine is the N-dealkylated metabolite of (R)-Fenfluramine (Levofenfluramine). Unlike classical amphetamines which act primarily via dopamine/norepinephrine release, trifluoromethyl-substituted analogs like norfenfluramine exhibit high selectivity for serotonin (5-HT) receptor subtypes.

Clinical Relevance: The molecule acts as a potent agonist at 5-HT2B and 5-HT2C receptors.[1] Its activation of 5-HT2B receptors on cardiac valvular interstitial cells is the causative mechanism for drug-induced valvular heart disease (VHD), leading to the market withdrawal of parent compounds (Fenfluramine/Pondimin).

Mechanism of Action: The Serotonergic Cascade

The mechanism of (R)-Norfenfluramine is defined by its "Dual-Action" pharmacology: it functions as both a receptor agonist and a transporter substrate.

5-HT2B Receptor Agonism (The Toxicity Pathway)

The most critical interaction for (R)-norfenfluramine is its high-affinity binding to the 5-HT2B receptor (

-

Signal Transduction: Binding triggers the

protein signaling cascade. -

Downstream Effect: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).

-

Pathology: This cascade activates Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2). In cardiac tissue, this signaling promotes mitogenesis and proliferation of fibroblasts, resulting in the thickening of valve leaflets (valvulopathy).

5-HT2C Receptor Agonism (The Anorectic Pathway)

(R)-Norfenfluramine activates central 5-HT2C receptors in the hypothalamus (specifically the pro-opiomelanocortin (POMC) neurons).

-

Effect: Depolarization of POMC neurons leads to the release of

-MSH, which acts on melanocortin-4 receptors (MC4R) to suppress appetite.

Transporter Interaction (SERT)

While less potent than the (S)-enantiomer, the (R)-isomer acts as a substrate for the Serotonin Transporter (SERT). It enters the presynaptic neuron and disrupts vesicular storage (VMAT2 interaction), causing non-exocytotic release of serotonin into the synaptic cleft.

Visualization: 5-HT2B Signaling Cascade

The following diagram illustrates the specific pathway leading from (R)-Norfenfluramine binding to cardiac fibrosis.

Figure 1: The Gq-coupled signaling pathway activated by (R)-Norfenfluramine in cardiac valvular interstitial cells.

Comparative Pharmacology Data

The following table synthesizes binding affinity data, highlighting the potency of the metabolite compared to the parent compound.

| Compound | 5-HT2B | 5-HT2C | 5-HT2A | Functional Activity (5-HT2B) |

| (R)-Norfenfluramine | 10 - 50 | 30 - 80 | 200+ | Full Agonist |

| (S)-Norfenfluramine | 5 - 20 | 15 - 40 | 100+ | Full Agonist |

| (±)-Fenfluramine (Parent) | ~5,000 | ~2,000 | >10,000 | Weak Partial Agonist |

| Serotonin (Endogenous) | 0.5 - 2 | 10 - 20 | 1 - 5 | Full Agonist |

Data Interpretation: The parent drug (Fenfluramine) has negligible affinity for the 5-HT2B receptor. The cardiotoxicity is driven almost entirely by the metabolic conversion to Norfenfluramine. Both (R) and (S) enantiomers of the metabolite are potent 5-HT2B agonists.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of racemic 1-(3-trifluoromethylphenyl)-2-aminopropane followed by resolution to isolate the (R)-enantiomer.

Phase 1: Synthesis of Racemic Norfenfluramine

Precursors: 3-(Trifluoromethyl)phenylacetone, Ammonium Acetate, Sodium Cyanoborohydride.

-

Imine Formation:

-

Dissolve 3-(Trifluoromethyl)phenylacetone (10 mmol) in dry Methanol (50 mL).

-

Add Ammonium Acetate (100 mmol, 10 eq) to the solution.

-

Stir under Nitrogen atmosphere at room temperature for 2 hours to form the intermediate imine.

-

-

Reductive Amination:

-

Work-up:

-

Quench with concentrated HCl (to pH < 2) to decompose excess hydride.

-

Evaporate methanol under reduced pressure.

-

Basify the aqueous residue with NaOH (to pH > 12).

-

Extract with Dichloromethane (

). -

Dry organic layer over

and concentrate to yield racemic oil.

-

Phase 2: Chiral Resolution (Isolation of (R)-Isomer)

Reagent: N-Acetyl-L-leucine or Dibenzoyl-L-tartaric acid (common resolving agents for amphetamines).

-

Salt Formation:

-

Dissolve the racemic amine in hot Ethanol.

-

Add an equimolar amount of Dibenzoyl-L-tartaric acid dissolved in hot Ethanol.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

-

The diastereomeric salt of the (R)-amine typically crystallizes differently than the (S)-amine (optimization of solvent required; often the (R)-amine forms the less soluble salt with L-tartaric acid derivatives).

-

-

Liberation of Free Base:

-

Filter the crystals and recrystallize from Ethanol to ensure optical purity (>98% ee).

-

Treat the purified salt with 2M NaOH.

-

Extract with Diethyl Ether, dry, and evaporate to obtain This compound .

-

Metabolic Pathway Visualization

Understanding the generation of this metabolite is crucial for pharmacokinetic modeling.

Figure 2: Metabolic pathway of (R)-Fenfluramine yielding the active (R)-Norfenfluramine metabolite.

References

-

Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Link

-

Fitzgerald, L. W., et al. (2000). Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiomyopathy Associated with Fenfluramine. Molecular Pharmacology. Link

-

Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) Induces Fenfluramine-Like Proliferative Actions on Heart Valve Interstitial Cells in Vitro. Molecular Pharmacology. Link

-

Fuller, R. W., et al. (1988). Enantiomers of fenfluramine and norfenfluramine: substrates and inhibitors of the brain serotonin carrier. Journal of Pharmacy and Pharmacology. Link

-

FDA Drug Safety Communication. (2020). FDA requires removal of weight-loss drug Belviq (lorcaserin) from market. (Reference for 5-HT2C/2B agonist safety context). Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jelsciences.com [jelsciences.com]

- 5. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 7. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization and Pharmacophoric Analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (Norfenfluramine)

[1]

Content Type: Technical Whitepaper Subject: Solid-State Chemistry & Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Toxicology Researchers

Executive Summary: The Structural Basis of Valvulopathy

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly known as (R)-norfenfluramine , represents a critical case study in structural pharmacology. As the active metabolite of the anorectic drug fenfluramine ("Fen-Phen"), its crystallographic and conformational properties are directly linked to one of the most significant drug safety withdrawals in history.

This guide moves beyond basic chemical identity to analyze the compound's solid-state behavior (as a hydrochloride salt) and, crucially, its macromolecular binding pose within the 5-HT2B receptor . It is this specific structural interaction—driven by the lipophilic trifluoromethyl (

Part 1: Chemical Identity & Crystallographic Parameters

To understand the interaction, we must first define the ligand in its solid state. The free base of norfenfluramine is an oil; therefore, structural characterization relies on the hydrochloride salt, which stabilizes the amine for X-ray diffraction (XRD).

Nomenclature and Chirality

-

IUPAC Name: (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

-

Chiral Center: Carbon-2 (C2) of the propane chain.

-

Active Enantiomer: The (R)-enantiomer is the potent 5-HT agonist. The (S)-enantiomer is significantly less active at serotonergic targets.

Solid-State Properties (Hydrochloride Salt)

The hydrochloride salt forms a stable crystal lattice dominated by hydrogen bonding networks between the ammonium cation and chloride anions, stabilized by the lipophilic packing of the trifluoromethyl-substituted phenyl rings.

| Parameter | Specification |

| Molecular Formula | |

| Molecular Weight | 239.66 g/mol |

| Physical State | White crystalline solid |

| Melting Point | ~170–172 °C (Sublimation onset ~150 °C) |

| Space Group (Predicted) | |

| Key Intermolecular Force | Charge-assisted Hydrogen Bond ( |

Critical Structural Feature: The meta-position of the

group prevents coplanarity with the phenyl ring due to steric bulk, forcing a twisted conformation that is essential for fitting into the hydrophobic cleft of the 5-HT2B receptor.

Part 2: Experimental Protocol – Crystallization & Characterization

Directive: This protocol is designed to generate diffraction-quality single crystals of (R)-norfenfluramine HCl from the crude free base oil. This is a self-validating workflow; failure to form a precipitate indicates insufficient acidification or water contamination.

Reagents

-

(R)-Norfenfluramine free base (Oil)

-

2-Propanol (IPA), Anhydrous (Solvent)

-

Diethyl Ether (

), Anhydrous (Anti-solvent) -

Hydrochloric acid (4M in Dioxane or generated gas)

Step-by-Step Crystallization Workflow

-

Dissolution: Dissolve 100 mg of (R)-norfenfluramine oil in 2.0 mL of anhydrous 2-Propanol in a scintillation vial. Ensure complete homogeneity.

-

Salt Formation: Dropwise add 1.1 equivalents of HCl (in Dioxane) while stirring at 0°C.

-

Validation: A white precipitate should form immediately. If the solution remains clear, the system is too dilute or contains water.

-

-

Thermal Recrystallization:

-

Heat the suspension gently to 60°C until the precipitate redissolves.

-

Filter the hot solution through a 0.2

PTFE syringe filter into a clean, warm vial to remove nucleation sites (dust).

-

-

Vapor Diffusion (The "Hanging Drop" equivalent for small molecules):

-

Place the open vial containing the hot IPA solution inside a larger jar containing 20 mL of Diethyl Ether.

-

Seal the outer jar tightly.

-

Mechanism: Ether vapor will slowly diffuse into the IPA, lowering the solubility of the salt gradually.

-

-

Harvesting: Allow to stand undisturbed at 4°C for 72-96 hours. Prismatic needles or plates will form.

Visualization: Crystallization Logic Flow

Caption: Workflow for converting the oily free base into diffraction-quality hydrochloride salt crystals via vapor diffusion.

Part 3: Macromolecular Structural Biology (The Pharmacophore)

The true scientific value of (R)-norfenfluramine's structure lies in its binding pose within the 5-HT2B receptor . This interaction is the root cause of the drug's toxicity.

The "Death Pocket" Binding Mode

Based on homologous crystal structures of 5-HT2B (e.g., PDB: 4NC3 , 5TVN ), we can map the binding determinants of norfenfluramine.

-

Ionic Lock (The Anchor): The protonated amine (

) of (R)-norfenfluramine forms a critical salt bridge with Asp135 (Asp 3.32) in Transmembrane Helix 3 (TM3). This anchors the ligand in the orthosteric binding pocket. -

The Hydrophobic Toggle (The Trigger): The 3-trifluoromethylphenyl group extends deep into a hydrophobic cleft formed by Phe217 , Phe220 , and Trp337 .

-

Mechanism: The bulky

group sterically clashes with these residues, preventing the receptor from relaxing into an inactive state. This forces the receptor into a "constitutively active-like" conformation.

-

-

Stereoselectivity: The (R)-methyl group at the chiral center fits into a small sub-pocket defined by Gly221 . The (S)-enantiomer's methyl group would clash with the backbone of TM5, explaining the reduced potency of the (S)-isomer.

Structural Comparison Table

| Feature | (R)-Norfenfluramine Interaction | Biological Consequence |

| Protonated Amine | Salt bridge to Asp135 (TM3) | Essential for affinity (High |

| 3- | Hydrophobic packing against Phe217/Phe220 | Stabilizes active state (Agonism) |

| Indole Mimicry | Phenyl ring overlaps with Serotonin's indole | Mimics endogenous ligand |

| Receptor Subtype | High affinity for 5-HT2B over 5-HT2A/C | Cardiac Valvulopathy (Off-target) |

Part 4: The Toxicity Pathway (Mechanism of Action)

The structural stabilization of the active 5-HT2B conformation by (R)-norfenfluramine initiates a specific intracellular signaling cascade. Unlike 5-HT2A (associated with hallucinations), 5-HT2B activation in the heart drives mitogenesis (cell division) rather than simple depolarization.

Signaling Cascade Visualization

Caption: The signaling cascade triggered by (R)-norfenfluramine binding to 5-HT2B, leading to cardiac fibrosis.

Part 5: Analytical Validation

To confirm the structure and purity of the synthesized crystals or isolated metabolite, the following analytical signatures must be verified.

X-Ray Powder Diffraction (XRPD)

-

Purpose: Fingerprinting the polymorph.

-

Expected Pattern: Distinct peaks at low 2-theta angles (5-15°) characteristic of the large unit cell dimensions of phenethylamine salts.

-

Validation: Absence of amorphous "halo" indicates high crystallinity.

Differential Scanning Calorimetry (DSC)

-

Signal: A sharp endothermic peak at 170°C corresponds to melting.[1]

-

Impurity Flag: A broad peak or a peak shift <165°C indicates the presence of the (S)-enantiomer (eutectic depression) or residual solvent.

References

-

Rothman, R. B., et al. (2003). "Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine."[2][3] Circulation.

-

Wacker, D., et al. (2013). "Structural features for functional selectivity at serotonin receptors." Science. (Describes the 5-HT2B structural biology and ergoline binding).

-

McCorvy, J. D., et al. (2018). "Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism." Nature Structural & Molecular Biology.

-

Setola, V., et al. (2003). "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro." Molecular Pharmacology.

-

CymitQuimica. "Norfenfluramine hydrochloride - CAS 673-18-7 Properties."

Spectroscopic Characterization & Chiral Discrimination of (R)-Norfenfluramine: A Technical Guide

Compound: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Common Name: (R)-Norfenfluramine

CAS Registry Number: 1886-26-6 (Racemic), 19036-73-8 (General Reference)

Molecular Weight: 203.20 g/mol

Molecular Formula:

Executive Summary: The Structural Imperative

(R)-Norfenfluramine is the primary active metabolite of the anorectic drugs fenfluramine and benfluorex.[2] While the parent compounds were withdrawn from global markets due to valvular heart disease, the specific analysis of the (R)-enantiomer remains critical in forensic toxicology and pharmacological safety studies. The (R)-isomer exhibits potent agonism at the 5-HT2B receptor , the primary driver of drug-induced valvulopathy.[1][2]

This guide provides a rigorous spectroscopic framework for identifying and validating this compound. Unlike standard amphetamines, the presence of the trifluoromethyl (

Nuclear Magnetic Resonance (NMR) Profiling[3]

NMR analysis of (R)-norfenfluramine requires a multi-nuclear approach. While

H NMR: The Diastereotopic Challenge

In the (R)-enantiomer, the methylene protons (

Solvent:

| Position | Proton Count | Multiplicity | Chemical Shift ( | Assignment Logic |

| Ar-H | 4H | Multiplet | 7.40 – 7.60 | Aromatic ring protons.[1][2] Deshielded by |

| CH | 1H | Multiplet | 3.15 – 3.25 | Methine at chiral center (C2).[2] |

| CH | 2H | DD / Multiplet | 2.65 – 2.80 | Benzylic protons.[1][2] Diastereotopic splitting. |

| NH | 2H | Broad Singlet | 1.30 – 1.60 | Amine protons (exchangeable with |

| CH | 3H | Doublet | 1.10 – 1.15 | Terminal methyl group ( |

F NMR: The Definitive Fingerprint

The trifluoromethyl group is highly isolated electronically, providing a clean singlet. This is the most robust method for quantification in complex mixtures as biological matrices rarely contain endogenous fluorine.

-

Shift:

-62.8 to -63.0 ppm (referenced to -

Multiplicity: Singlet (nominally), though high-resolution scans may show small coupling to aromatic protons.[1][2]

C NMR & J-Coupling

The

Mass Spectrometry (MS): Fragmentation Logic[4][5]

In Electron Ionization (EI) MS, (R)-norfenfluramine follows the classic fragmentation pathway of

The Alpha-Cleavage Rule

The dominant fragmentation mechanism is the rupture of the bond between the benzylic carbon and the amine-bearing carbon (alpha-cleavage).[1] This generates a resonance-stabilized iminium ion.[2]

-

Base Peak (m/z 44):

. This is the standard base peak for all amphetamine-class drugs.[1][2] It confirms the aliphatic side chain structure but not the aromatic substitution.

Diagnostic Aromatic Fragments

To distinguish Norfenfluramine from Amphetamine, one must look for the benzyl cation retained after the loss of the amine fragment.

-

m/z 159: 3-Trifluoromethylbenzyl cation (

).[1][2] This confirms the presence of the

Fragmentation Pathway Visualization

Figure 1: Electron Ionization (EI) fragmentation pathway.[2] The m/z 44 peak dominates, while m/z 159 provides structural specificity.[1]

Chiral Discrimination: Separating (R) from (S)

Spectroscopy (NMR/MS) alone cannot distinguish the (R) enantiomer from the (S) enantiomer in an achiral environment. To validate the "R" designation, Chiral HPLC is required.[1]

Chiral Stationary Phases (CSP)

Polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard for separating amphetamine enantiomers.[1][2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[2] The amine modifier is crucial to prevent peak tailing of the basic nitrogen.

Derivatization Strategy (Optional but Recommended)

Direct analysis can be difficult due to weak UV absorption.[2] Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) converts the enantiomers into diastereomers.[1]

-

Reaction: (R)-Norfenfluramine + (S)-TPC

(R,S)-Amide.[1][2] -

Result: The resulting diastereomers have distinct physical properties and can be separated on standard achiral C18 columns or analyzed via NMR, where the chemical shifts will now differ.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Massing: Weigh 10-15 mg of the hydrochloride salt of (R)-norfenfluramine.

-

Free Basing (If required): If the salt does not dissolve or broaden peaks are observed, dissolve in 1 mL

, add 1 drop 1M NaOD, and extract with -

Solvation: Dissolve the sample in 0.6 mL of

(containing 0.03% TMS). -

Filtration: Pass solution through a glass wool plug into the NMR tube to remove undissolved particulates.

-

Acquisition:

Protocol B: Chiral Purity Validation (HPLC)

-

Objective: Confirm Enantiomeric Excess (ee%) > 98%.

-

Mobile Phase Prep: Mix n-Hexane and Isopropanol (98:2 v/v). Add 0.1% Diethylamine (DEA).[2] Degas by sonication.[1][2]

-

Column Setup: Install Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2] Equilibrate at 1.0 mL/min for 30 mins.

-

Detection: Set UV-Vis detector to 264 nm (absorption max for trifluoromethylbenzene moiety).

-

Injection: Inject 10 µL of sample (1 mg/mL in mobile phase).

-

Calculation:

(Note: (R)-enantiomer typically elutes second on OD-H columns, but this must be confirmed with a pure reference standard).

References

-

Rothman, R. B., et al. (2000).[2] "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[2] Circulation.

-

Cody, J. T. (2002).[1][2] "Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results."[2] Journal of Occupational and Environmental Medicine.

-

Belas, F. J., et al. (1999).[2] "Concordance of the stereoselective pharmacokinetics of fenfluramine and norfenfluramine." Journal of Clinical Pharmacology.

-

PubChem. (2024).[2][3] "Norfenfluramine Compound Summary." National Library of Medicine.[2]

Sources

Pharmacological profile of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.

This technical guide provides an in-depth pharmacological analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically known as (R)-Norfenfluramine (or l-norfenfluramine).[1]

Stereochemical Implications for Therapeutic Efficacy and Cardiac Safety[1]

Executive Summary

This compound (hereafter (R)-Norfenfluramine ) is the levorotatory enantiomer of the active metabolite of Fenfluramine.[1] Historically, the racemic parent drug (Fenfluramine) and its dextrorotatory isomer (Dexfenfluramine) were withdrawn from global markets due to drug-induced valvular heart disease (VHD).[1]

Current research identifies the (S)-enantiomer of Norfenfluramine as the primary driver of this cardiotoxicity via potent 5-HT

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | (2R)-1-[3-(Trifluoromethyl)phenyl]propan-2-amine |

| Common Name | (R)-Norfenfluramine; l-Norfenfluramine |

| CAS Number | 19036-73-8 (Generic for Norfenfluramine); Enantiomer specific IDs vary.[1] |

| Molecular Formula | C |

| Molecular Weight | 203.21 g/mol |

| Chirality | R-configuration (Levorotatory, l-) |

| Key Functional Group | Trifluoromethyl (-CF |

Synthesis & Stereochemical Isolation

Obtaining high-purity (R)-Norfenfluramine is critical for excluding the cardiotoxic effects of the (S)-isomer.[1] Two primary methods are employed: Asymmetric Synthesis or Chiral Resolution.[1]

Protocol A: Optical Resolution via Chiral Acid Crystallization

This method is preferred for bulk preparation from racemic Norfenfluramine.[1]

Reagents:

-

Racemic 1-(3-Trifluoromethylphenyl)-2-aminopropane[1]

-

Dibenzoyl-L-tartaric acid (Resolving agent)[1]

-

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of racemic Norfenfluramine in 50 mL of hot absolute ethanol.

-

Addition of Resolving Agent: Add an equimolar amount of Dibenzoyl-L-tartaric acid dissolved in hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of the (R)-amine will crystallize preferentially (depending on the specific chiral acid choice; optimization may be required).[1]

-

Filtration & Washing: Filter the crystals and wash with cold ethanol.

-

Liberation of Free Base: Suspend the salt in water and basify with 2M NaOH (pH > 12).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous MgSO

.[1] -

Purification: Remove solvent under vacuum. Assess enantiomeric excess (ee%) via Chiral HPLC.

Visualization: Synthesis Workflow

Caption: Workflow for the optical resolution of (R)-Norfenfluramine from racemic starting material.

Pharmacodynamics: The Safety Nexus

The clinical viability of (R)-Norfenfluramine hinges on its differential binding affinity compared to the (S)-enantiomer.[1]

Receptor Binding Profile (Comparative)

The following data synthesizes binding affinities (

| Receptor Target | (R)-Norfenfluramine ( | (S)-Norfenfluramine ( | Biological Implication |

| 5-HT | > 500 - 1000 nM | 10 - 50 nM | (S) is a potent agonist driving valvulopathy.[1] (R) has low affinity.[1][2] |

| 5-HT | ~150 - 300 nM | ~50 - 100 nM | (R) retains moderate activity (anorectic/antiseizure efficacy).[1] |

| 5-HT | Micromolar range | High Nanomolar | (R) shows reduced hallucinogenic potential.[1] |

| Sigma-1 ( | Moderate Affinity | Moderate Affinity | Contributes to antiseizure mechanism (Dravet Syndrome).[1] |

Mechanism of Action[1][8][9][10]

-

5-HT

Agonism: (R)-Norfenfluramine acts as a partial agonist at 5-HT -

Reduced 5-HT

Activation: Unlike the (S)-enantiomer, (R)-Norfenfluramine does not potently activate the 5-HT

Visualization: Differential Signaling Pathways

Caption: Divergent signaling pathways of Norfenfluramine enantiomers.[1] (R)-form minimizes the cardiotoxic 5-HT2B pathway.[1]

Experimental Protocols for Validation

Radioligand Binding Assay (Verification of Affinity)

Objective: To determine the

Protocol:

-

Cell Line: HEK-293 cells stably expressing human 5-HT

. -

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[1]

-

Incubation:

-

Condition: Incubate for 60 mins at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

Functional Calcium Flux Assay (Safety Screen)

Objective: To confirm that (R)-Norfenfluramine does not functionally activate 5-HT

Protocol:

-

Dye Loading: Load CHO-K1 cells expressing 5-HT

with Fluo-4 AM (calcium indicator) for 45 mins. -

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader).

-

Agonist Challenge: Inject (R)-Norfenfluramine.

-

Data Acquisition: Monitor calcium transients for 180 seconds.

-

Result Interpretation: (R)-Norfenfluramine should elicit <15% of the maximal response (E

) of 5-HT at concentrations where the (S)-enantiomer would be fully active.[1]

Pharmacokinetics & Metabolism[8][11]

-

Metabolic Pathway: (R)-Norfenfluramine is the primary metabolite of (R)-Fenfluramine, formed via N-dealkylation by CYP450 enzymes (primarily CYP1A2, CYP2B6, and CYP2D6).[1]

-

Half-life: Long half-life (typically 13–30 hours in humans), leading to accumulation upon chronic dosing.[1]

-

Stereochemical Inversion: Unlike ibuprofen, there is no significant in vivo chiral inversion from (R) to (S) in humans, maintaining the safety profile of the pure enantiomer.[1]

References

-

Roth, B. L. (2007).[1] Drugs and Valvular Heart Disease. New England Journal of Medicine, 356(1), 6-9.[1] Link[1]

-

Fitzgerald, L. W., et al. (2000).[1] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75-81.[1] Link

-

FDA Drug Safety Communication. (2020).[1] FDA approves new therapy for Dravet syndrome (Fintepla/Fenfluramine).[1][5] Link

-

Setola, V., et al. (2003).[1] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on ventricular interstitial cells in vitro.[1] Molecular Pharmacology, 63(6), 1223-1229.[1] Link

-

Sourbron, J., et al. (2016).[1] Serotonergic modulation as a pharmacological approach in the treatment of epilepsy. European Journal of Pharmacology, 785, 129-141.[1] Link

Sources

- 1. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Solvent Solubility of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, also known as levofenfluramine, is the levorotatory enantiomer of fenfluramine. As a chiral molecule, understanding its physicochemical properties, particularly its solubility in organic solvents, is paramount for its application in pharmaceutical development, chemical synthesis, and analytical chemistry. This guide provides a comprehensive overview of the factors influencing the solubility of this compound, presents available solubility data, and details experimental protocols for its determination.

It is important to note that while the focus of this guide is on the (R)-enantiomer, much of the available quantitative solubility data has been reported for the racemic mixture, fenfluramine. In achiral organic solvents, the solubility of individual enantiomers is identical to that of the racemate. Therefore, the data presented for fenfluramine can be considered representative for this compound in these contexts.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key determinants are its polarity, basicity (pKa), and lipophilicity (logP).

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆F₃N | [1] |

| Molecular Weight | 231.26 g/mol | [1] |

| pKa (of conjugate acid) | 10.15 - 10.38 | |

| logP (Octanol-Water) | 3.36 | [2] |

| Melting Point | 170 °C (for Fenfluramine HCl) | |

| Appearance | White to off-white powder (for Fenfluramine HCl) |

The presence of the trifluoromethyl group significantly increases the molecule's lipophilicity, while the primary amine group provides a site for hydrogen bonding and acid-base interactions. The high pKa value indicates that this compound is a relatively strong base, readily forming salts with acids. This property is often exploited to enhance aqueous solubility through the formation of hydrochloride salts[2][3].

The interplay of these properties dictates the compound's solubility in various organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.

Caption: Relationship between molecular features and solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for fenfluramine in various organic solvents at 25 °C. As previously stated, this data is for the racemic mixture and is considered representative for the (R)-enantiomer in these achiral solvents.

| Solvent | Solubility at 25 °C (mg/mL) | Source |

| Ethanol | 150 | |

| Dichloromethane | 30 - 35 | |

| Ethyl Acetate | 1 - 5 | |

| Tetrahydrofuran | 1 - 5 | |

| Toluene | 1 - 5 | |

| Acetonitrile | 1 - 5 |

Qualitative data indicates that fenfluramine free base is slightly soluble in chloroform and methanol[4][5]. The hydrochloride salt is soluble in water and ethanol[2][3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data under specific conditions, experimental determination is necessary. Two common methods are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous or organic medium.

Caption: Workflow for a kinetic solubility assay.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).

-

Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Solvent Addition: Add the desired organic solvent to each well to achieve a range of final compound concentrations.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (typically 1-2 hours)[6][7].

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.

-

Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or LC-MS against a standard curve[8].

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Caption: Workflow for a thermodynamic solubility assay.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed[9].

-

Solvent Addition: Add a known volume of the organic solvent of interest to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached[10][11].

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

The solubility of this compound in organic solvents is governed by its distinct molecular structure, which imparts both lipophilic and basic characteristics. While specific quantitative data for the free base of the (R)-enantiomer is limited, the data available for the racemic mixture, fenfluramine, provides a strong indication of its solubility profile in various common organic solvents. For applications requiring precise solubility values, the detailed kinetic and thermodynamic experimental protocols provided in this guide offer robust methods for their determination. A thorough understanding and experimental validation of solubility are critical for the successful development and application of this important chiral molecule.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

PCBIS. Thermodynamic solubility - Strasbourg. [Link]

-

PubChem. Levofenfluramine. [Link]

-

PubChem. N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. [Link]

-

PubChem. Fenfluramine. [Link]

-

New Drug Approvals. Fenfluramine Hydrochloride. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

Sources

- 1. Levofenfluramine | C12H16F3N | CID 65801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. FENFLURAMINE CAS#: 458-24-2 [m.chemicalbook.com]

- 5. FENFLURAMINE | 458-24-2 [chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

A Technical Guide to the Therapeutic Targets of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (d-Norfenfluramine)

Executive Summary

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, the dextrorotatory enantiomer of norfenfluramine and the major active metabolite of fenfluramine, presents a compelling case of pharmacological repurposing. Initially associated with appetite suppressants, its potent neuromodulatory activities have been successfully leveraged for treating severe, treatment-resistant epileptic encephalopathies, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, focusing on a dual-pronged action that establishes its primary therapeutic potential: robust modulation of the serotonin system and significant activity at the Sigma-1 receptor. By elucidating these core targets, this document aims to provide a foundational framework for future research and development in leveraging this compound's unique pharmacology.

Introduction: Chemical Identity and Therapeutic Evolution

This compound, hereafter referred to as d-norfenfluramine, is a phenethylamine derivative with the chemical formula C₁₀H₁₂F₃N.[3] It is the primary active metabolite of the formerly prescribed anorectic drug, fenfluramine.[4][5] While fenfluramine itself was withdrawn from the market due to associations with cardiac valvular disease and pulmonary hypertension, mediated by its metabolite's action on 5-HT₂B receptors, a deeper investigation into the pharmacology of d-norfenfluramine has revealed a complex and therapeutically valuable profile.[4][6] This has culminated in the FDA approval of low-dose fenfluramine for intractable epilepsy, where the profound anti-seizure efficacy is attributed to the activity of d-norfenfluramine at specific neuronal targets, outweighing the risks under a strict monitoring program.[2][7]

Primary Therapeutic Axis: The Serotonergic System

The most well-characterized mechanism of d-norfenfluramine is its profound impact on serotonergic neurotransmission. This is not a single action but a dual mechanism involving both the release of serotonin and direct interaction with its postsynaptic receptors.

Potent Serotonin Releasing Agent (SRA)

d-Norfenfluramine acts as a potent serotonin-norepinephrine releasing agent (SNRA).[4][8] It interacts with the serotonin transporter (SERT), reversing its function to induce a non-exocytotic efflux of serotonin from the presynaptic neuron into the synaptic cleft.[7][9] This elevation of extracellular serotonin levels significantly enhances serotonergic signaling throughout the brain.[7] The d-enantiomer is noted to be more potent in this regard than its levorotatory counterpart.[4] This mechanism is foundational to its therapeutic effects, as the serotonergic system is critically involved in regulating neuronal excitability, mood, and cognition.[10]

Direct Agonism at 5-HT₂ Receptor Subtypes

Beyond serotonin release, d-norfenfluramine is a direct and potent agonist at several 5-HT₂ family receptors, specifically 5-HT₂A, 5-HT₂B, and 5-HT₂C.[4] This direct receptor activation is a crucial component of its pharmacological profile and is substantially more potent than that of its parent compound, fenfluramine.[4]

-

5-HT₂A and 5-HT₂C Receptors: Agonism at these receptors, located in key brain regions like the cortex and hippocampus, is believed to contribute significantly to the anticonvulsant effects. Activation of these receptors can modulate the activity of both glutamatergic and GABAergic neurons, helping to restore the balance between excitation and inhibition that is disrupted in epilepsy.[11]

-

5-HT₂B Receptor: High-affinity agonism at the 5-HT₂B receptor is the primary mechanism responsible for the cardiotoxicity seen with higher, chronic doses of fenfluramine.[6][12] This interaction promotes mitogenesis in cardiac valve fibroblasts, leading to valvular heart disease.[12] This underscores the critical importance of dose management and cardiovascular monitoring in therapeutic applications.

Emerging Target of Interest: The Sigma-1 Receptor (σ₁R)

More recent investigations have uncovered a second, distinct mechanism of action for d-norfenfluramine: activity at the Sigma-1 receptor (σ₁R).[13][14] The σ₁R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which plays a crucial role in regulating cellular stress responses and neuronal plasticity.

d-Norfenfluramine acts as a positive modulator of the σ₁R.[13][14] While it may not have strong agonist activity on its own, it potentiates the effects of endogenous σ₁R agonists.[14] This modulation is therapeutically relevant because σ₁R has been shown to:

-

Regulate NMDA Receptor Function: The σ₁R can form a complex with the NR1 subunit of the NMDA receptor, modulating its activity.[15] By disrupting this interaction, d-norfenfluramine may inhibit excessive calcium influx through NMDA receptors, a key process in seizure generation and excitotoxicity.[15][16]

-

Influence Neurosteroid Signaling: The σ₁R interacts with neuroactive steroids, and d-norfenfluramine has been shown to synergize with certain neurosteroids to produce anti-amnesic effects in preclinical models.[13]

-

Improve Cognitive Function: The improvements in executive function observed in patients treated with fenfluramine, which are not solely attributable to seizure reduction, may be linked to this σ₁R activity.[1][14]

Integrated Signaling and Therapeutic Action

The therapeutic efficacy of d-norfenfluramine, particularly in complex channelopathies like Dravet syndrome, likely arises from the synergistic action of its dual mechanisms. The broad increase in synaptic serotonin combined with direct 5-HT₂A/C agonism and positive modulation of σ₁R creates a multi-faceted suppression of neuronal hyperexcitability.

Diagram: Proposed Synergistic Mechanism of d-Norfenfluramine

Sources

- 1. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtopics.com [drugtopics.com]

- 3. This compound CAS#: 37577-22-3 [m.chemicalbook.com]

- 4. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Benfluorex - Wikipedia [en.wikipedia.org]

- 7. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Serotonin–norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

- 9. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

- 12. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fenfluramine modulates the anti-amnesic effects induced by sigma-1 receptor agonists and neuro(active)steroids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dravetfoundation.org [dravetfoundation.org]

- 15. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medicineinnovates.com [medicineinnovates.com]

Technical Guide: Neuroprotective & Pharmacological Profile of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Derivatives

[1]

Executive Summary

The molecule (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically identified as (R)-norfenfluramine , represents the primary bioactive metabolite of the pharmaceutical agent fenfluramine.[1] While historically associated with serotonergic appetite suppression (via the racemate and (S)-enantiomer), the (R)-enantiomer has emerged as a critical scaffold for neuroprotection and anticonvulsant activity .[1]

Current research indicates a paradigm shift: efficacy in refractory epilepsies (e.g., Dravet syndrome) is not solely driven by serotonergic modulation but by a dual mechanism involving 5-HT2C receptor agonism and Sigma-1 receptor (S1R) positive allosteric modulation .[1] This guide dissects the neuroprotective properties of this scaffold, providing researchers with a roadmap for evaluating derivatives that maximize S1R-mediated mitochondrial protection while minimizing 5-HT2B-mediated cardiotoxicity.[1]

Molecular Pharmacology & Mechanism of Action

The neuroprotective efficacy of this compound derivatives relies on a "Dual-Key" mechanism. Unlike traditional anticonvulsants that block sodium channels, this scaffold modulates upstream signaling to enhance neuronal survival under excitotoxic stress.[1]

The 5-HT2C Agonist Pathway (Network Inhibition)

The (R)-enantiomer exhibits specific affinity for the 5-HT2C receptor.[1] Activation of 5-HT2C on GABAergic interneurons increases the release of GABA, thereby dampening hyperexcitability in the thalamocortical and hippocampal networks.[1] This prevents the "excitotoxic storm" that leads to neuronal apoptosis.[1]

The Sigma-1 Receptor Pathway (Cellular Survival)

This is the critical differentiator for neuroprotection.[1] (R)-norfenfluramine acts as a positive modulator of the Sigma-1 receptor (S1R), an endoplasmic reticulum (ER) chaperone.[1]

-

ER Stress Reduction: Under stress (e.g., seizure, ischemia), S1R dissociates from BiP (Binding immunoglobulin Protein) and chaperones IP3 receptors, preventing calcium overload in the mitochondria.[1]

-

Anti-Apoptosis: S1R modulation upregulates Bcl-2 and suppresses caspase activation.[1]

Pathway Visualization

The following diagram illustrates the convergent neuroprotective pathways.

Caption: Dual-mechanism neuroprotection via 5-HT2C-mediated network inhibition and Sigma-1 mediated mitochondrial stabilization.[1]

Structure-Activity Relationship (SAR)[1]

Optimizing the this compound scaffold requires balancing potency against toxicity.[1]

| Structural Component | Modification | Effect on Neuroprotection/Toxicity |

| Chiral Center (C2) | (R)-Isomer | Preferred. High affinity for 5-HT2C; shows distinct efficacy in audiogenic seizure models.[1] Less anorectic than (S). |

| (S)-Isomer | Potent anorectic; historically linked to higher serotonergic toxicity.[1] | |

| Aromatic Ring (C3) | -CF3 (Trifluoromethyl) | Critical. Essential for lipophilicity (BBB penetration) and receptor pocket fit. Removal abolishes activity.[1] |

| -Cl / -F | Reduces potency significantly compared to -CF3.[1] | |

| Amine Nitrogen | Primary (-NH2) | (Norfenfluramine) : High potency, long half-life, active metabolite.[1] |

| Secondary (-NH-Et) | (Fenfluramine): Prodrug.[1] Slower onset, requires hepatic metabolism to become active.[1] | |

| Tertiary/Bulky | Generally reduces affinity for 5-HT2C; may alter S1R binding mode.[1] |

Key Insight: The meta-trifluoromethyl group is non-negotiable for this class. Drug development efforts should focus on N-substitution or C-ring modifications that maintain S1R binding while reducing affinity for the 5-HT2B receptor (the cause of valvulopathy).[1]

Preclinical Validation Protocols

To validate the neuroprotective properties of a new derivative, the following self-validating experimental workflows are recommended.

In Vitro: Sigma-1 Receptor Chaperone Assay

Objective: Determine if the derivative acts as a functional S1R agonist (neuroprotective) or antagonist.[1]

-

System: CHO cells overexpressing S1R.[1]

-

Protocol:

In Vivo: Audiogenic Seizure Model (DBA/2 Mice)

Objective: Assess functional neuroprotection against excitotoxicity.[1] The DBA/2 mouse is the gold standard for this scaffold.[1]

-

Protocol:

-

Subjects: Male DBA/2 mice (post-natal day 21-28).

-

Dosing: Administer Derivative X (i.p.) 30-60 mins prior to testing.

-

Challenge: Expose to high-intensity acoustic stimulation (110 dB, 60s).

-

Scoring: Latency to wild running, clonic seizures, and tonic extension.[1]

-

Neuroprotection Marker: Post-assay immunohistochemistry for Caspase-3 (apoptosis marker) in the hippocampus.[1]

-

Experimental Workflow Diagram

Caption: Hierarchical screening workflow for validating neuroprotective efficacy of norfenfluramine derivatives.

Safety & Toxicology: The 5-HT2B Hurdle

The primary barrier to the clinical application of this compound derivatives is 5-HT2B agonism , which drives mitogenic signaling in cardiac valve interstitial cells (valvulopathy).[1]

References

-

Sourbron, J., et al. (2020).[1] "Serotonergic Modulation as a Pharmacological Strategy in Epilepsy." Frontiers in Pharmacology.

-

Martin, P., et al. (2020).[1] "Fenfluramine acts as a positive modulator of sigma-1 receptors."[1][2] Epilepsy & Behavior.

-

Tiraboschi, E., et al. (2023).[1] "Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice." MDPI Pharmaceuticals.[1] [1]

-

Maurice, T., et al. (2020).[1] "The Sigma-1 Receptor as a Target for Neuroprotection in Neurodegenerative Diseases." Expert Opinion on Therapeutic Targets.

-

Dravet, C., et al. (2019).[1][3] "Fenfluramine for the treatment of seizures in Dravet syndrome." The Lancet Neurology.[1]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Abstract & Scope

This application note details two validated protocols for the asymmetric synthesis of (R)-1-(3-trifluoromethylphenyl)-2-aminopropane (also known as (R)-Norfenfluramine). This compound is a critical reference standard for metabolic profiling of fenfluramine and related anorectic agents.

While racemic synthesis followed by chiral resolution is possible, it suffers from a maximum 50% theoretical yield. This guide prioritizes enantioconvergent and diastereoselective methods that achieve high optical purity (>98% ee) directly.

Strategic Selection of Methods

-

Method A (Biocatalytic): Utilizes an (R)-selective

-transaminase. Best for "Green Chemistry" compliance, single-step conversion, and high enantiomeric excess. -

Method B (Chemical Auxiliary): Utilizes Ellman’s Sulfinamide chemistry.[1] Best for laboratories without biocatalysis infrastructure, offering robust diastereocontrol via established organic synthesis techniques.

Safety & Regulatory Compliance (Critical)